molecular formula C6H8N4O4 B2412046 N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine CAS No. 1046468-89-6

N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine

Cat. No.: B2412046
CAS No.: 1046468-89-6
M. Wt: 200.154
InChI Key: SFXBUUPMNUPZDG-UHFFFAOYSA-N
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Description

N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a glycine moiety at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The glycine moiety may also play a role in modulating the compound’s activity by interacting with glycine receptors or transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-4-nitro-1H-pyrazol-5-yl)glycine is unique due to its combination of a nitro group, a methyl group, and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-3-5(10(13)14)6(9-8-3)7-2-4(11)12/h2H2,1H3,(H,11,12)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBUUPMNUPZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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